(3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate
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Overview
Description
rac-Benzyl (3R,4R)-3-fluoro-4-methylpiperidine-1-carboxylate is a chemical compound with a unique molecular structure It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-benzyl (3R,4R)-3-fluoro-4-methylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the fluoro and methyl groups, and finally, the attachment of the benzyl and carboxylate groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of rac-benzyl (3R,4R)-3-fluoro-4-methylpiperidine-1-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-Benzyl (3R,4R)-3-fluoro-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.
Scientific Research Applications
rac-Benzyl (3R,4R)-3-fluoro-4-methylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-benzyl (3R,4R)-3-fluoro-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- rac-Benzyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate
- rac-Benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate
Uniqueness
rac-Benzyl (3R,4R)-3-fluoro-4-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both fluoro and methyl groups
Properties
Molecular Formula |
C14H18FNO2 |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
benzyl (3R,4R)-3-fluoro-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H18FNO2/c1-11-7-8-16(9-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-,13+/m1/s1 |
InChI Key |
WREXSUFDKADVNS-YPMHNXCESA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CCN(CC1F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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